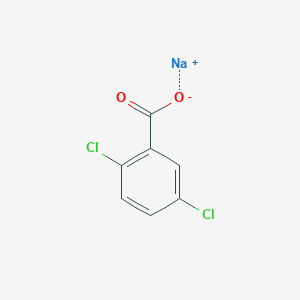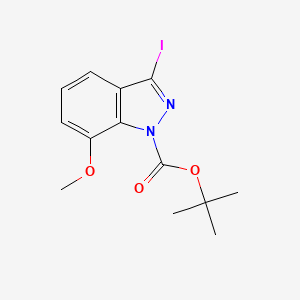![molecular formula C17H24ClNO3 B3148250 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine CAS No. 639468-65-8](/img/structure/B3148250.png)
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine
概要
説明
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine is a chemical compound with the molecular formula C17H24ClNO3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group.
準備方法
The synthesis of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine typically involves a multi-step process. One common synthetic route includes the following steps:
Stage 1: The reaction of 4-[(4-chlorophenyl)hydroxymethyl]piperidine-1-carboxylic acid tert-butyl ester with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0-25°C for 0.75 hours.
Stage 2: The addition of methyl iodide to the reaction mixture at 20-25°C.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, as well as catalysts and bases such as sodium hydride and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a tool for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological processes, such as enzyme activity and receptor binding, leading to various physiological effects.
類似化合物との比較
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)hydroxymethyl]piperidine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-4-[(4-Methylphenyl)hydroxymethyl]piperidine: Contains a methyl group instead of a chlorine atom, which can affect its chemical properties and reactivity.
1-Boc-4-[(4-Fluorophenyl)hydroxymethyl]piperidine: Contains a fluorine atom, which can influence its biological activity and stability.
特性
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYISMIQJYNJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)



